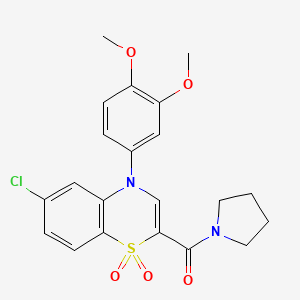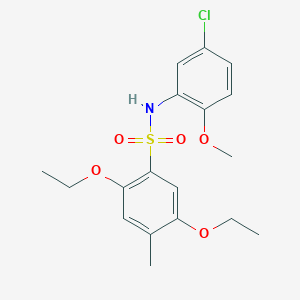
N-(3-acetylphenyl)-2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-isopropyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O5S and its molecular weight is 448.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-HCV Activities
A novel series of sulfonamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown promising results in inhibiting HCV NS5B RdRp activity and demonstrating anticancer activity against human tumor cell lines without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Molecular Docking and DFT Calculations
The research into benzenesulfonamide derivatives has extended into computational studies, where molecular docking and density functional theory (DFT) calculations were conducted. These studies aimed to understand the interaction mechanisms of these compounds with biological targets. Some of the synthesized compounds exhibited excellent in vitro antitumor activity, highlighting their potential for further development into cancer therapeutics (Fahim & Shalaby, 2019).
Human Carbonic Anhydrase Inhibition
Another study focused on the design, synthesis, and evaluation of benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase isoenzymes. These compounds showed modest inhibition potency against certain isoenzymes, suggesting their potential utility in developing selective inhibitors for therapeutic applications (Mishra et al., 2016).
UV Protection and Antimicrobial Applications
Beyond medical applications, benzenesulfonamide derivatives have been utilized in material science, particularly in enhancing UV protection and antibacterial properties of cotton fabrics. This application demonstrates the versatility of these compounds in providing functional advantages to textiles, indicating their potential in commercial and industrial applications (Mohamed et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 6-chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, also known as F3406-1861, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) .
Mode of Action
F3406-1861 interacts with its target by inhibiting LCMV cell entry. It specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
The affected pathway is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by GP2, F3406-1861 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This effectively halts the transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .
Pharmacokinetics
It is known that the compound exhibits strong anti-lcmv activity in the absence of cell toxicity , suggesting that it may have favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of F3406-1861’s action include the inhibition of LCMV cell entry and the prevention of virus multiplication . This results in a decrease in the viral load within the host organism .
Action Environment
The action of F3406-1861 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion mediated by GP2
Properties
IUPAC Name |
[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-28-17-7-6-15(12-18(17)29-2)24-13-20(21(25)23-9-3-4-10-23)30(26,27)19-8-5-14(22)11-16(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBLPPZEAJBPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)
![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)
![2-Methoxy-1-(1,4,6,7-tetrahydropyrrolo[3,2-c]pyridin-5-yl)ethanone](/img/structure/B2562819.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)
![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)
![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)


![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)
![2-[1-(2-Oxo-1H-pyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2562832.png)

